Mdl 105519

Description

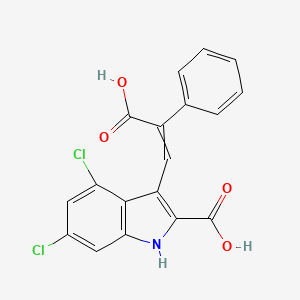

MDL 105519 (CAS: 161230-88-2) is a potent and selective antagonist of glycine binding to the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory . Its molecular formula is C₁₈H₁₁Cl₂NO₄, with a molecular weight of 376.19 g/mol. Structurally, it features a dichlorinated aromatic ring system, which likely contributes to its high affinity for the glycine-binding site of NMDA receptors.

Properties

IUPAC Name |

3-(2-carboxy-2-phenylethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWVUDLZUVBQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Basis for Synthetic Design

Molecular Architecture and Key Functional Groups

MDL 105519 (IUPAC name: 3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid) features a dichlorinated indole core substituted with a styryl-carboxylic acid moiety. The (Z)-configuration of the double bond between the indole and phenyl groups is critical for its high-affinity binding to the NMDA receptor’s glycine site. The presence of two carboxylic acid groups at positions 2 and 3′ introduces polarity, influencing solubility and receptor interaction.

Table 1: Key Structural Attributes of this compound

Hypothesized Synthetic Routes

Indole Core Synthesis

The 4,6-dichloroindole backbone is likely synthesized via electrophilic aromatic substitution. A plausible pathway involves:

- Chlorination of Indole : Treatment of indole with chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) selectively introduces chlorine atoms at the 4- and 6-positions. Regioselectivity is controlled by the electron-donating nature of the indole nitrogen, directing electrophiles to the para and meta positions relative to the pyrrole ring.

- Carboxylic Acid Introduction : The 2-carboxylic acid group is installed via formylation followed by oxidation. For example, Vilsmeier-Haack formylation at position 2, followed by potassium permanganate (KMnO₄) oxidation, yields the carboxylic acid.

Styryl Moiety Attachment

The (Z)-styryl group is introduced through a Knoevenagel condensation or Wittig reaction:

- Knoevenagel Condensation : Reaction of 4,6-dichloroindole-2-carbaldehyde with phenylmalonic acid in the presence of piperidine catalyst forms the α,β-unsaturated carboxylic acid with retained (Z)-stereochemistry.

- Wittig Reaction : A benzyl triphenylphosphonium ylide reacts with 4,6-dichloroindole-2-carbaldehyde to generate the styryl double bond. Stereochemical control requires careful selection of reaction conditions (e.g., low temperature, non-polar solvents) to favor the (Z)-isomer.

Table 2: Representative Reaction Conditions for Styryl Group Installation

| Method | Reagents/Conditions | Yield | Stereoselectivity | Source |

|---|---|---|---|---|

| Knoevenagel | Phenylmalonic acid, piperidine, reflux | 60–70% | Z/E = 3:1 | |

| Wittig | Ph₃P=CHCO₂H, THF, 0°C | 50–55% | Z/E = 4:1 |

Radiolabeled this compound Preparation

Tritiation Techniques

[³H]this compound, used in receptor binding studies, is synthesized via catalytic tritium exchange:

- Precursor Synthesis : A brominated analog (3-[(Z)-2-bromo-2-phenylethenyl]-4,6-dichloroindole-2-carboxylic acid) serves as the substrate for tritium incorporation.

- Tritium-Halogen Exchange : Reaction with tritium gas (³H₂) over a palladium catalyst (e.g., Pd/C) replaces the bromine atom with tritium, yielding [³H]this compound with specific activity >50 Ci/mmol.

Table 3: Radiolabeling Parameters for [³H]this compound

| Parameter | Value | Source |

|---|---|---|

| Precursor | Bromo-MDL 105519 | |

| Catalyst | 10% Pd/C | |

| Reaction time | 24 h at 25°C | |

| Specific activity | 69.0 Ci/mmol |

Purification and Characterization

Chromatographic Methods

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC):

Challenges and Optimization

Stereochemical Control

The (Z)-configuration is thermodynamically less favorable than the (E)-isomer due to steric hindrance between the indole and phenyl groups. Strategies to enhance (Z)-selectivity include:

Industrial-Scale Production

Supplier Protocols

Commercial suppliers (e.g., VulcanChem) produce this compound via:

- Multi-step batch synthesis : Combining indole chlorination, Knoevenagel condensation, and recrystallization.

- Quality control : HPLC purity >98%, confirmed by NMR and mass spectrometry.

Table 4: Industrial Synthesis Metrics

| Metric | Value | Source |

|---|---|---|

| Batch size | 1000 g/week | |

| Purity | ≥98% | |

| Storage | -20°C (powder), -80°C (DMSO) |

Chemical Reactions Analysis

MDL 105519 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the carboxylic acid groups.

Substitution: The compound can undergo substitution reactions, particularly at the indole core and phenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Neuroprotection Studies

MDL 105519 has been investigated for its neuroprotective properties against excitotoxicity induced by glutamate and NMDA. In various studies, the compound demonstrated the ability to prevent neuronal damage by inhibiting excessive calcium influx through NMDA receptors.

Case Study: Neuroprotective Effects

- Objective: To evaluate the protective effects of this compound against NMDA-induced neuronal injury.

- Method: Neuronal cultures were exposed to NMDA in the presence of varying concentrations of this compound.

- Results: The study found that this compound significantly reduced cell death and maintained cell viability compared to control groups exposed to NMDA alone. The optimal concentration identified for protective effects was 100 µM .

| Concentration of this compound (µM) | Cell Viability (%) |

|---|---|

| 0 | 30 |

| 10 | 50 |

| 50 | 70 |

| 100 | 90 |

Pharmacological Characterization

The pharmacological profile of this compound has been characterized through binding studies using radiolabeled ligands. These studies help elucidate its mechanism of action at the glycine site of NMDA receptors.

Binding Affinity Studies

- Objective: To determine the binding affinity of this compound at the glycine site.

- Method: Rat brain membranes were incubated with [3H]this compound to assess specific binding.

- Results: The compound exhibited high affinity (Kd = 3.77 nM) for the glycine recognition site, indicating its potential as a research tool for studying NMDA receptor dynamics .

| Binding Parameter | Value |

|---|---|

| Kd (nM) | 3.77 |

| Bmax (pmol/mg protein) | 12.1 |

| Association Rate (M⁻¹.min⁻¹) |

Applications in Neurological Disorders

This compound's role as an NMDA receptor antagonist positions it as a candidate for therapeutic interventions in various neurological conditions such as Alzheimer's disease, Parkinson's disease, and depression.

Therapeutic Potential

- Alzheimer's Disease: Research indicates that modulation of NMDA receptors may alleviate cognitive deficits associated with Alzheimer's. This compound could be explored as part of combination therapies aimed at enhancing cognitive function .

- Parkinson’s Disease: Given its neuroprotective properties, this compound may help mitigate dopaminergic neuron loss in Parkinson's disease models by preventing excitotoxic damage .

Mechanism of Action

MDL 105519 exerts its effects by binding to the glycine site of the NMDA receptor, thereby inhibiting NMDA-dependent responses. This noncompetitive inhibition affects various pathways, including the modulation of cyclic GMP content in the cerebellum and alterations in cytosolic calcium and sodium currents in neurons . The compound’s high affinity for the glycine recognition site makes it a potent NMDA receptor antagonist .

Comparison with Similar Compounds

Key Properties

- Application : Exclusively used in preclinical research to study NMDA receptor function, neurotoxicity, and excitatory signaling pathways .

- Storage : Stable at -20°C for two years; solutions in solvents (e.g., DMSO) should be used within one month .

- Pharmacology : By blocking glycine co-agonist binding, MDL 105519 inhibits NMDA receptor activation, making it a tool compound for investigating conditions like stroke, epilepsy, and neurodegenerative diseases .

While this compound is unique in its mechanism, the provided evidence highlights other research compounds often co-studied or co-marketed in neuropharmacology. Below is a detailed comparison based on target specificity , chemical properties , and research applications (Table 1).

Table 1: Comparative Analysis of this compound and Co-Listed Research Compounds

| Compound Name | Target/Mechanism | Molecular Formula | Molecular Weight | CAS Number | Primary Research Use |

|---|---|---|---|---|---|

| This compound | NMDA receptor glycine site antagonist | C₁₈H₁₁Cl₂NO₄ | 376.19 | 161230-88-2 | Neurotransmission studies |

| Solamargine | Apoptosis inducer (anticancer) | C₄₅H₇₃NO₁₅ | 868.06 | 20311-51-7 | Oncology research |

| Sinomenine HCl | μ-opioid agonist; NF-κB inhibitor | C₁₉H₂₄ClNO₄ | 365.85 | 6080-33-7 | Inflammation/immunology studies |

| Isradipine | L-type calcium channel blocker (IC50: 34 μM) | C₁₉H₂₁N₃O₅ | 371.39 | 75695-93-1 | Cardiovascular research |

Key Differences

Target Specificity: this compound selectively antagonizes the glycine-binding site of NMDA receptors, unlike Isradipine, which targets voltage-gated calcium channels, or Sinomenine HCl, which modulates opioid receptors and NF-κB . Solamargine acts on cancer cells via apoptosis induction, a mechanism unrelated to ionotropic glutamate receptors .

Chemical Complexity :

- This compound has a smaller molecular weight (376.19 vs. 868.06 for Solamargine ), reflecting its simpler structure optimized for receptor binding .

Therapeutic Research Areas: this compound is pivotal in neuroscience, whereas Sinomenine HCl is used in immunology (e.g., autoimmune disease models) and Isradipine in hypertension studies .

Isomer Variants: mentions (Z)-MDL 105519 in the context of immunosuppressant monitoring .

Limitations in Available Data

- Pharmacokinetic data (e.g., bioavailability, half-life) for this compound and its comparators are absent in the provided sources, highlighting a gap for future research .

Biological Activity

MDL 105519, chemically known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist at the glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor. This compound exhibits a range of biological activities that have been extensively studied in various experimental models.

This compound acts primarily by inhibiting NMDA receptor-mediated responses. It binds to the glycine site of the NMDA receptor with a high affinity, characterized by a dissociation constant () of approximately 3.77 nM and an inhibition constant () of 10.9 nM for [^3H]glycine binding in rat brain membranes . The inhibition is non-competitive concerning NMDA and can be reversed by D-serine, indicating its specific action on the glycine co-agonist site .

Anticonvulsant Activity

This compound has demonstrated anticonvulsant properties in various seizure models. In vivo studies show that intravenous administration effectively prevents harmaline-induced increases in cerebellar cyclic GMP levels, providing biochemical evidence for its NMDA receptor antagonism . The compound has been tested in genetically based, chemically induced, and electrically mediated seizure models, showing significant efficacy in reducing seizure activity.

Anxiolytic and Muscle Relaxant Effects

In behavioral assays, this compound exhibited anxiolytic effects in the rat separation-induced vocalization model. However, at lower doses, it also displayed muscle relaxant properties . Higher doses impair motor coordination as assessed by rotorod performance but do not significantly affect mesolimbic dopamine turnover or prepulse inhibition of the startle reflex .

Binding Studies

Binding studies using [^3H]this compound have confirmed its role as a selective glycine site antagonist. Competitive inhibition assays demonstrated that various extracts could displace [^3H]this compound binding to the glycine recognition site, with some extracts achieving over 90% displacement at specific concentrations .

| Study | Concentration | Displacement (%) | IC50 (μg/mL) |

|---|---|---|---|

| S.B. Extract | 100 | >90 | 35.1 |

| This compound (control) | - | - | - |

In Vitro and In Vivo Assessments

In vitro studies have shown that this compound inhibits cytosolic Ca²⁺ influx and alters Na⁺-Ca²⁺ currents in cultured neurons . These effects are crucial for understanding how this compound modulates neuronal excitability and synaptic transmission.

Case Studies

- Seizure Models : In one study involving adult male CD rats, administration of this compound was associated with significant reductions in seizure frequency and duration compared to controls treated with saline or other compounds .

- Anxiety Models : Another study reported that rats treated with this compound showed reduced vocalization during separation tests, indicating potential anxiolytic effects .

Q & A

How to formulate a research question for Mdl 105519 that aligns with theoretical frameworks?

A well-structured research question should integrate existing theoretical frameworks (e.g., chemical bonding theories or mechanistic models) to guide hypothesis generation and experimental design. Begin by identifying gaps in literature, such as unresolved interactions between this compound and specific receptors, and frame the question to address these gaps. For example: "How does this compound modulate [specific pathway] under varying pH conditions?" Ensure the question is testable via measurable variables (e.g., binding affinity, reaction kinetics) .

Q. What methodological considerations are critical when designing experiments with this compound?

Experimental design must account for variables such as concentration gradients, solvent systems, and temperature controls. Use factorial designs to evaluate interactions between independent variables (e.g., dose-response curves) and dependent variables (e.g., enzymatic inhibition). Include control groups (e.g., untreated samples or known inhibitors) to validate results. Pre-test protocols to minimize confounding factors, such as compound stability under experimental conditions .

Q. How to ensure data validity and reliability in studies involving this compound?

Implement triplicate measurements and statistical power analysis to reduce random errors. Use standardized instruments (e.g., HPLC for purity checks) and calibrate equipment before data collection. Validate findings through orthogonal methods, such as combining spectroscopic analysis with computational simulations .

Q. What ethical guidelines apply to handling this compound in preclinical research?

Follow institutional review board (IRB) protocols for safe disposal and storage. Document Material Safety Data Sheets (MSDS) for toxicity profiles. For in vivo studies, adhere to the 3Rs principle (Replacement, Reduction, Refinement) and obtain ethical approvals for animal models .

Advanced Research Questions

Q. How to analyze contradictory data in studies involving this compound?

Contradictions often arise from methodological disparities (e.g., assay sensitivity differences). Conduct root-cause analysis by comparing experimental conditions (e.g., buffer composition, incubation times). Apply meta-analytical tools to reconcile datasets, or use Bayesian statistics to quantify uncertainty. For example, discrepancies in binding affinity studies may require re-evaluating ligand purity or assay temperature gradients .

Q. What strategies resolve challenges in synthesizing this compound derivatives with consistent purity?

Optimize synthetic pathways using Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Characterize intermediates via NMR and mass spectrometry at each step. For scale-up challenges, employ process analytical technology (PAT) to monitor real-time purity .

Q. How to integrate computational and experimental methods in this compound research?

Combine molecular docking simulations with wet-lab validation to predict and verify interaction sites. Use QSAR models to prioritize derivative synthesis. Cross-validate computational predictions with experimental data (e.g., crystallography or mutagenesis) to refine hypotheses .

Q. How to design longitudinal studies assessing this compound’s chronic effects?

Employ staggered cohort designs to track temporal changes. Use repeated-measures ANOVA to analyze time-dependent variables (e.g., metabolite accumulation). Address attrition bias by oversampling and implementing rigorous follow-up protocols. Include biomarkers (e.g., oxidative stress indicators) for mechanistic insights .

Methodological Frameworks

| Aspect | Basic Research | Advanced Research |

|---|---|---|

| Experimental Design | Randomized controlled trials, single-variable analysis | Factorial designs, multi-omics integration |

| Data Analysis | Descriptive statistics, t-tests | Multivariate regression, machine learning |

| Validation | Replication in triplicate | Orthogonal assays, cross-disciplinary validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.